

# Synthesis of 2-Iododecane from 2-decanol

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## Compound of Interest

Compound Name: 2-Iododecane

Cat. No.: B13031112

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An In-depth Technical Guide to the Synthesis of **2-Iododecane** from 2-Decanol

This technical guide provides a comprehensive overview of a reliable and widely used method for the synthesis of **2-iododecane** from 2-decanol. The intended audience for this document includes researchers, scientists, and professionals involved in organic synthesis and drug development. This guide details the necessary physicochemical data, a step-by-step experimental protocol, and a summary of quantitative data.

## Physicochemical Data

A summary of the key physicochemical properties of the reactant, 2-decanol, and the product, **2-iododecane**, is presented below for easy reference and comparison.

Property	2-Decanol	2-Iododecane
Molecular Formula	C <sub>10</sub> H <sub>22</sub> O	C <sub>10</sub> H <sub>21</sub> I
Molecular Weight	158.28 g/mol [1]	268.18 g/mol [2][3]
CAS Number	1120-06-5[4][5]	64154-08-1[3]
Boiling Point	211 °C (lit.)[4][6]	Not available (n/a)[2]
Melting Point	-6 to -4 °C (lit.)[6]	Not available (n/a)[2]
Density	0.827 g/mL at 25 °C (lit.)[5][6]	Not available (n/a)[2]
Appearance	Colorless to pale yellow clear liquid (est.)[5]	-

# Synthesis of 2-Iododecane from 2-Decanol

The conversion of 2-decanol to **2-iododecane** is effectively achieved through an iodination reaction. A common and mild method for this transformation involves the use of iodine and triphenylphosphine.<sup>[7]</sup> This reaction proceeds via a phosphonium iodide intermediate, which is then displaced by the iodide ion in an S<sub>N</sub>2 reaction.<sup>[7]</sup>

## Reaction Scheme

## Experimental Protocol

This protocol is a representative procedure for the iodination of a secondary alcohol and has been adapted for the synthesis of **2-iododecane**.

Materials:

- 2-Decanol (C<sub>10</sub>H<sub>22</sub>O)
- Triphenylphosphine (PPh<sub>3</sub>)
- Iodine (I<sub>2</sub>)
- Dichloromethane (CH<sub>2</sub>Cl<sub>2</sub>), anhydrous
- Saturated aqueous sodium thiosulfate (Na<sub>2</sub>S<sub>2</sub>O<sub>3</sub>) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO<sub>4</sub>) or sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>)
- Round-bottom flask
- Magnetic stirrer and stir bar
- Separatory funnel
- Rotary evaporator
- Standard glassware for extraction and filtration

- Silica gel for column chromatography

#### Procedure:

- **Reaction Setup:** In a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve triphenylphosphine in anhydrous dichloromethane.
- **Addition of Iodine:** To the stirred solution, add iodine portion-wise. The addition is exothermic, and the color of the solution will turn dark brown. Stir the mixture at room temperature for 15-20 minutes to form the triphenylphosphine-iodine adduct.<sup>[7]</sup>
- **Addition of Alcohol:** Dissolve 2-decanol in a small amount of anhydrous dichloromethane and add it dropwise to the reaction mixture.<sup>[7]</sup>
- **Reaction:** Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- **Work-up:** After the reaction is complete (as indicated by TLC), quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine.<sup>[8]</sup>
- **Extraction:** Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane. Combine the organic layers.<sup>[7]</sup>
- **Washing:** Wash the combined organic layers with brine.<sup>[7]</sup>
- **Drying:** Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.<sup>[7]</sup>
- **Solvent Removal:** Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.<sup>[7]</sup>
- **Purification:** The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexanes or a mixture of hexanes and ethyl acetate) to afford pure **2-iododecane**.<sup>[7][8]</sup>

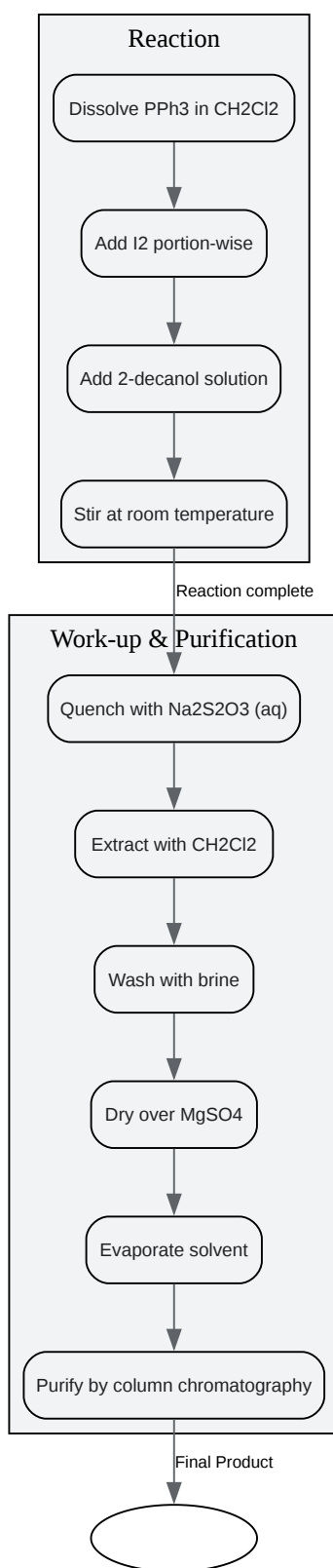
## Quantitative Data Summary

The following table summarizes the quantitative parameters for the described experimental protocol, assuming the reaction is performed on a 10 mmol scale of 2-decanol.

Parameter	Value
2-Decanol	1.58 g (10 mmol, 1.0 eq)
Triphenylphosphine	3.93 g (15 mmol, 1.5 eq)
Iodine	3.81 g (15 mmol, 1.5 eq)
Anhydrous Dichloromethane	50 mL
Reaction Temperature	Room Temperature
Reaction Time	2-4 hours (monitor by TLC)
Expected Yield	80-95% (based on typical yields for this reaction)

## Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of **2-iododecane** from 2-decanol.



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Caption: Workflow for the synthesis of **2-iododecane**.

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## References

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